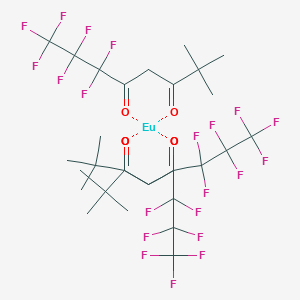

Europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

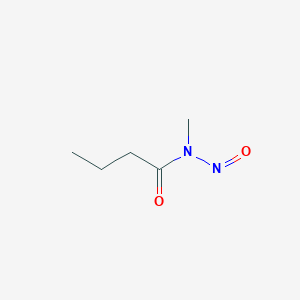

Europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione, commonly referred to as E-heptafluoro-2,2-dimethyloctane-3,5-dione, is a compound containing europium, a rare earth element, and fluorine. It is a colorless, odorless, and crystalline solid at room temperature. It is highly reactive and has a melting point of -21°C. E-heptafluoro-2,2-dimethyloctane-3,5-dione has a variety of applications in scientific research and is used in a variety of laboratory experiments.

Scientific Research Applications

Mass Spectrometry Studies

A study by Lozinskii et al. (1990) explored the mass spectrometric analysis of mixed fluorinated rare earth element β-diketonates with triphenylphosphine oxide, focusing on their fragmentation paths under electron impact. This research is significant in understanding the behavior of europium complexes in mass spectrometry applications (Lozinskii et al., 1990).

Luminescence and Complexation Studies

Alyab’ev et al. (2007) investigated the complexation of europium(III) 1,1,1,2,2,3,3-heptafluoro-7,7-dimethyloctane-4,6-dionate (Eu(Fod)3) with camphor, revealing how photoexcitation enhances the stability of its complexes. This work contributes to the understanding of europium complexation in different electronic states (Alyab’ev et al., 2007).

Flexible Film with Temperature-Responsive Behavior

Outis et al. (2020) developed an emissive europium(III) complex embedded in a polysulfone matrix, exhibiting unique temperature-responsive luminescent properties. This material shows potential for applications requiring temperature-sensitive luminescent markers (Outis et al., 2020).

Calorimetric Titration and NMR Studies

Graddon and Muir (1981) conducted calorimetric titration and NMR studies to understand the adduct formation of europium β-diketonates with various organic bases, providing insights into the stability and thermodynamics of these complexes (Graddon & Muir, 1981).

Highly Emissive Ionic Liquids

Leal et al. (2017) synthesized photoluminescent ionic liquids based on europium(III) tetrakis(β-diketonate) complexes. Their study highlights the influence of ligands and counter ions on the luminescent and thermal properties of these materials (Leal et al., 2017).

Stability in Polymer Films

Khomenko and Pavich (1995) studied europium(III) complexes embedded in polymer films, demonstrating their potential as efficient UV-radiation transformers. This research suggests applications in materials science where stable luminescent properties are needed (Khomenko & Pavich, 1995).

Mechanism of Action

Target of Action

The primary target of Europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione (also known as Eu[fod]3) is the europium ion (Eu3+) . This compound forms a chelate with lanthanides , which are a group of metallic elements that include europium .

Mode of Action

Eu[fod]3 interacts with its targets through a process known as chelation . It binds to the europium ion, forming a complex . This interaction results in changes to the electronic structure of the europium ion, which can affect its luminescent properties .

Biochemical Pathways

The compound’s luminescent properties have been widely applied in various fields, including sensors , fluorescent lasers , and organic light-emitting diodes . The compound’s ability to emit light upon excitation makes it useful in these applications.

Pharmacokinetics

It is known that the compound is soluble in nonpolar solvents , which could potentially influence its bioavailability.

Result of Action

The primary result of Eu[fod]3’s action is the emission of light. When excited, the compound emits light at a wavelength of approximately 612 nm , corresponding to the red part of the visible spectrum . This property is due to the hypersensitive 5D0→7F2 transition of the europium ion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Eu[fod]3. For instance, the compound’s luminescent properties can be affected by the presence of other ions in the environment . Additionally, the compound’s solubility in nonpolar solvents suggests that its action and stability could be influenced by the polarity of the environment.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione involves the reaction of europium chloride with heptafluoro-2,2-dimethyloctane-3,5-dione in the presence of a suitable solvent.", "Starting Materials": [ "Europium chloride", "Heptafluoro-2,2-dimethyloctane-3,5-dione", "Suitable solvent" ], "Reaction": [ "Dissolve europium chloride in the suitable solvent", "Add heptafluoro-2,2-dimethyloctane-3,5-dione to the solution", "Heat the reaction mixture at a suitable temperature for a suitable time", "Cool the reaction mixture and collect the precipitate", "Wash the precipitate with suitable solvents to remove impurities", "Dry the precipitate to obtain Europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione" ] } | |

CAS RN |

17631-68-4 |

Molecular Formula |

C30H30EuF21O6 |

Molecular Weight |

1037.5 g/mol |

IUPAC Name |

europium(3+);6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione |

InChI |

InChI=1S/3C10H10F7O2.Eu/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4H,1-3H3;/q3*-1;+3 |

InChI Key |

WMCWALYBYIMOOA-UHFFFAOYSA-N |

Isomeric SMILES |

CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[Eu+3] |

SMILES |

CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Eu] |

Canonical SMILES |

CC(C)(C)C(=O)[CH-]C(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)[CH-]C(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)[CH-]C(=O)C(C(C(F)(F)F)(F)F)(F)F.[Eu+3] |

Other CAS RN |

37506-71-1 17631-68-4 |

synonyms |

Eu(fod)3 tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6- octanedionato)europium(III) tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

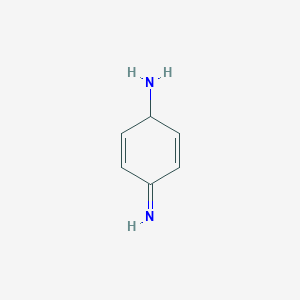

![2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B103283.png)